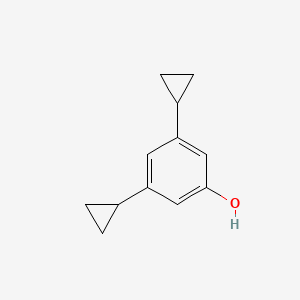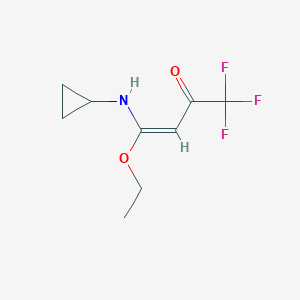![molecular formula C11H19NO3 B13905336 Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the desired spirocyclic compound. One common method involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . This reaction is highly enantioselective and provides the desired product with high optical purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of readily available raw materials and simple reaction conditions makes this method suitable for large-scale production . The process involves careful control of reaction parameters such as temperature, solvent, and catalyst concentration to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In the case of its use in antiviral agents, the compound acts as an inhibitor of non-structural protein 5A (NS5A), a key protein involved in the replication of the hepatitis C virus . The spirocyclic structure allows the compound to fit into the active site of the protein, blocking its function and preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-azaspiro[2.4]heptane-6-carboxylic acid: A similar compound with a different substituent at the 6-position.
4-methyleneproline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
(S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylic acid tert-butyl ester is unique due to its combination of a spirocyclic structure and specific functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. Its high optical purity and stability further enhance its utility in the synthesis of complex molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
MTKSPENKSQMKEO-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC12CC2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC12CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)






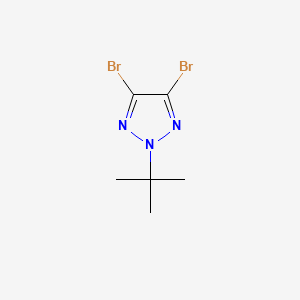
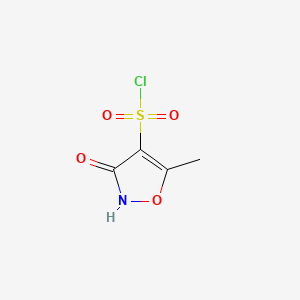
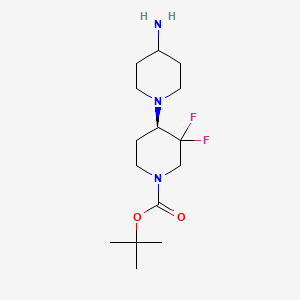
![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
